Structural Uniqueness: Divergent Core Connectivity vs. Patent-Exemplified SK Channel Inhibitors
The target compound contains an N-1-linked benzimidazole connected via a pyrrolidine-3-yl spacer to a 3-(trifluoromethyl)benzoyl amide. This motif is structurally distinct from the 2-aminobenzimidazole core found in the most potent SK channel inhibitors disclosed in EP3672953B1 (e.g., compound BQLMAUSERRGATR, where the benzimidazole is linked at the 2-position via an amino group to a trifluoromethylphenyl-propanamide chain) [1]. None of the 110+ exemplifying compounds in US20210188804A1 match this exact scaffold connectivity, indicating a unique chemotype within the potassium channel patent landscape [2].
| Evidence Dimension | Scaffold connectivity: Benzimidazole attachment position and linker type |
|---|---|
| Target Compound Data | N-1 benzimidazole linked via pyrrolidine-3-yl spacer to 3-CF₃-benzoyl amide |
| Comparator Or Baseline | Patent-exemplified SK channel inhibitors: 2-aminobenzimidazole linked via CH(CH₂CONR₁R₂) spacer to 3-CF₃-phenyl (e.g., EP3672953B1 compound BQLMAUSERRGATR) |
| Quantified Difference | Different hydrogen-bond donor/acceptor topology; distinct pharmacophore geometry |
| Conditions | Structural comparison based on patent disclosures |
Why This Matters
This structural uniqueness means the compound cannot be replaced by commercially available SK channel tool compounds (e.g., NS8593, AP14145) without risking altered target engagement and selectivity.
- [1] EP3672953B1 - Benzimidazole Derivatives Useful as Potassium Channel Inhibitors. European Patent. Filed 2018-08-22. Representative compound BQLMAUSERRGATR: N-[2-(1H-benzimidazol-2-ylamino)-2-[3-(trifluoromethyl)phenyl]ethyl]propanamide. View Source
- [2] US20210188804A1 - Novel Potassium Channel Inhibitors. United States Patent. Filed 2017-02-23. Claims 1-30; all exemplified compounds. View Source
